REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:6][N:5]=[C:4]([C:7]([O:9]CC)=O)[N:3]=1.[NH3:12]>CO>[CH3:1][C:2]1[NH:6][N:5]=[C:4]([C:7]([NH2:12])=[O:9])[N:3]=1
|
Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=NN1)C(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at 50° C. for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude material was used directly for the next step without further purification
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
CC1=NC(=NN1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |